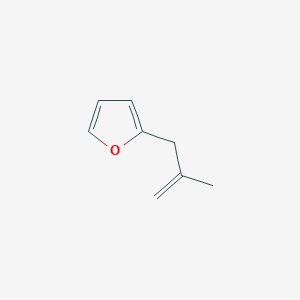![molecular formula C6H8O4 B13910009 3,7-Dioxabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B13910009.png)
3,7-Dioxabicyclo[4.1.0]heptane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dioxabicyclo[410]heptane-1-carboxylic acid is a bicyclic organic compound with the molecular formula C6H8O4 It is characterized by its unique structure, which includes a dioxabicycloheptane ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,7-Dioxabicyclo[4.1.0]heptane-1-carboxylic acid can be synthesized through the oxidation of 3,6-dihydro-2H-pyran using meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane at 0°C, followed by warming to room temperature and stirring for 18 hours . The reaction yields the desired compound with an 82% yield .
Industrial Production Methods
While specific industrial production methods for 3,7-Dioxabicyclo[41
Analyse Chemischer Reaktionen
Types of Reactions
3,7-Dioxabicyclo[4.1.0]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other bicyclic compounds.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane.
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alcohols, amines, and acyl chlorides under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various esters, amides, and other functionalized derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
3,7-Dioxabicyclo[4.1.0]heptane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,7-Dioxabicyclo[4.1.0]heptane-1-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to engage in specific chemical reactions, influencing biological systems and chemical processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid
- 3,4-Epoxy-1-cyclohexanecarboxylic acid
- (3S,4S)-4-azidotetrahydro-2H-pyran-3-amine hydrochloride
Uniqueness
3,7-Dioxabicyclo[4.1.0]heptane-1-carboxylic acid stands out due to its dioxabicycloheptane ring system, which imparts unique chemical properties and reactivity. This structural feature differentiates it from other similar compounds and makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C6H8O4 |
|---|---|
Molekulargewicht |
144.12 g/mol |
IUPAC-Name |
3,7-dioxabicyclo[4.1.0]heptane-1-carboxylic acid |
InChI |
InChI=1S/C6H8O4/c7-5(8)6-3-9-2-1-4(6)10-6/h4H,1-3H2,(H,7,8) |
InChI-Schlüssel |
JYVKSEINCYQKNO-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC2(C1O2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-1-yl)ethanol diHCl](/img/structure/B13909983.png)
![2-Bromo-4-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine](/img/structure/B13909986.png)

![3-(Cyanomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13909990.png)


![N-[[4-[[4-(6-aminohexylcarbamoyl)phenyl]carbamoyl]phenyl]methyl]-N-cyclopropyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B13909994.png)


